2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile
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Overview
Description
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile typically involves the reaction of 2-chloro-3-methylpyridine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-(2-amino-3-methylpyridin-4-yl)acetonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: Similar structure with additional functional groups.
(4-Chloro-pyridin-2-yl)-methanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and a nitrile group
Properties
CAS No. |
1227581-37-4 |
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Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(2-chloro-3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3 |
InChI Key |
KHCSYMVCKUJPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)CC#N |
Origin of Product |
United States |
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